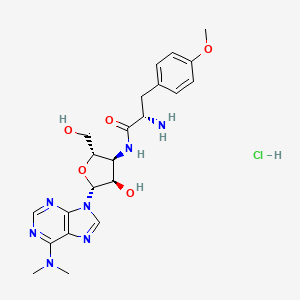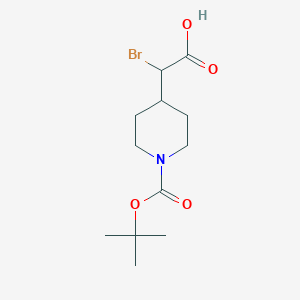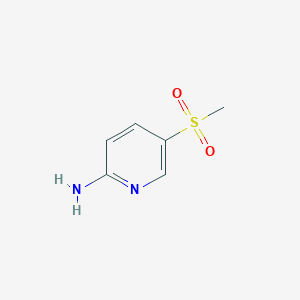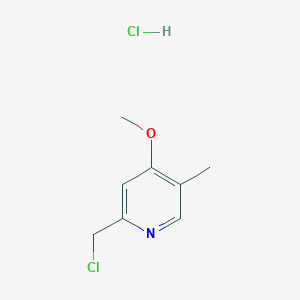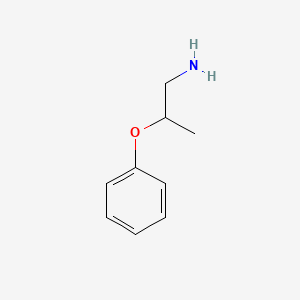
2-Phenoxypropylamine
説明
2-Phenoxypropylamine is a compound that has been synthesized from N-{3-[3-(1-piperidinylmethyl)phenoxy]propyl}chloroacetamide . It has a molecular weight of 187.66 g/mol . The compound is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 2-Phenoxypropylamine involves a series of reactions including Leukart reductive amination, acylation, and substitution . The process is simple and moderate, and the desired products have been synthesized and identified on the basis of elemental analysis, 1H-NMR, and MS .
Molecular Structure Analysis
The molecular formula of 2-Phenoxypropylamine is C9H14ClNO . The InChI key is CGOBBGUREQJPPH-UHFFFAOYSA-N . The compound has a rotatable bond count of 3 and a topological polar surface area of 35.2 Ų .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Phenoxypropylamine have been described in the literature . The hydrochloric acid salt of roxatidine acetic ester was prepared in 28.8% yield by the reaction of 3 with AcOK .
Physical And Chemical Properties Analysis
2-Phenoxypropylamine has a molecular weight of 187.66 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound is insoluble in water .
科学的研究の応用
Synthesis and Pharmacological Activity
2-Phenoxypropylamine has been studied for its potential in synthesizing compounds with various pharmacological activities. For instance, it has been used to create compounds that inhibit gastric acid secretion, showing potential in treating conditions related to gastric acid oversecretion. The synthesized phenoxypropylamines were confirmed through methods like 1H-NMR and MS, and some showed bioactivities against H2 receptors, which are associated with the regulation of gastric acid (Zhang Hui, 2006).
Synthesis and Antiulcer Evaluation
Further research into phenoxypropylamines, derived from 2-Phenoxypropylamine, demonstrated their efficacy in gastric acid antisecretory activity, hinting at their potential as antiulcer agents. These findings were based on the synthesis and characterization of several phenoxypropylamines, which showed significant results in biological activity testing (Hui Zhang, Baojian Zhang, Qian-Yun Zhang, Dong-mei Zhao, Jia-Mei Wang, 2009).
Antiulcer Activity as H2-Receptor Antagonist
Continued studies on newly synthesized phenoxypropylamines have shown that some of them display significant gastric acid antisecretory activity, suggesting their role as H2-receptor antagonists. This discovery adds to the therapeutic potential of 2-Phenoxypropylamine derivatives in treating disorders related to gastric acid secretion (Hui Zhang, Min Wu, Yunqi Tian, Jian Tong, Li Hong Shang, 2012).
Role in Herbicide Toxicology and Public Concerns
Beyond pharmacological applications, 2-Phenoxypropylamine and its derivatives, such as 2,4-D (a member of the phenoxy family of herbicides), have been extensively studied for their toxicological effects. The regulatory and public health aspects of these compounds, particularly in the context of herbicide use and exposure, have been a subject of ongoing research and discussion (J. Bus, L. Hammond, 2007).
Safety And Hazards
The safety data sheet for 2-Phenoxypropylamine indicates that it should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
特性
IUPAC Name |
2-phenoxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRPWKSZPLYUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxypropylamine | |
CAS RN |
6437-49-6 | |
| Record name | 2-Phenoxy-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6437-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1603926.png)
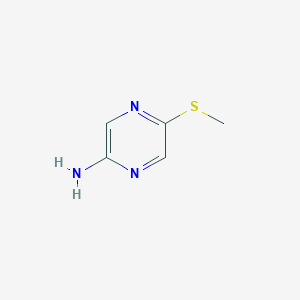
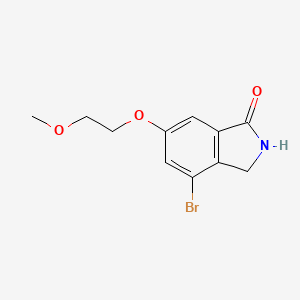
![N-[(4-Ethenylphenyl)methyl]-N,N-diethylethanaminium chloride](/img/structure/B1603930.png)
![2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B1603932.png)
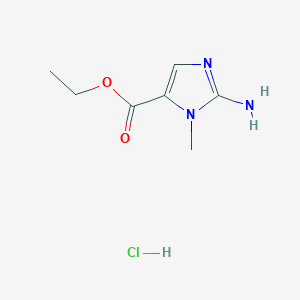
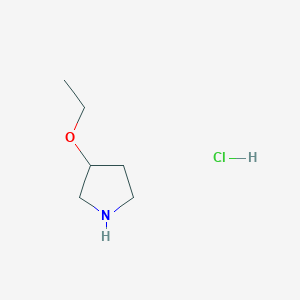
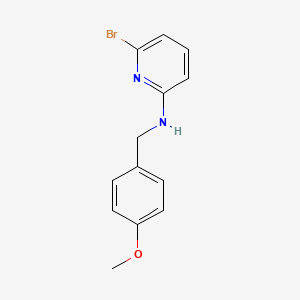
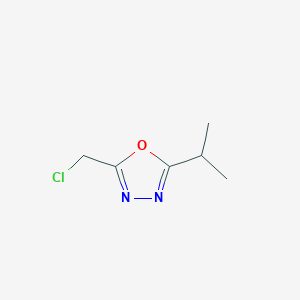
![4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1603938.png)
